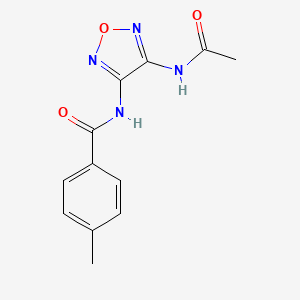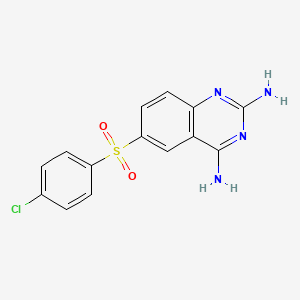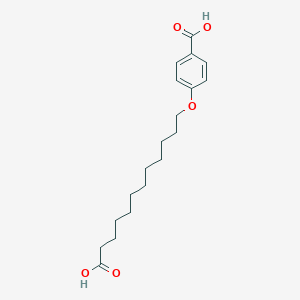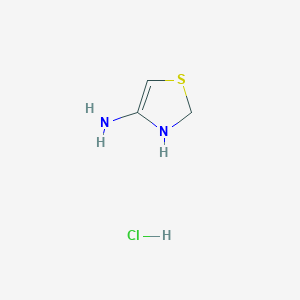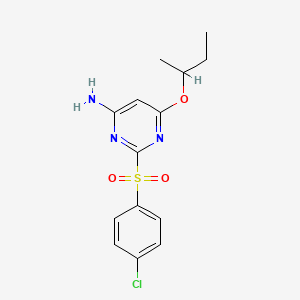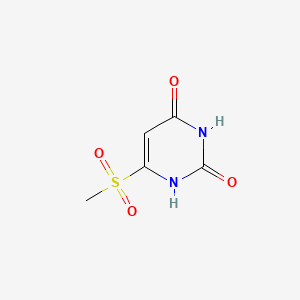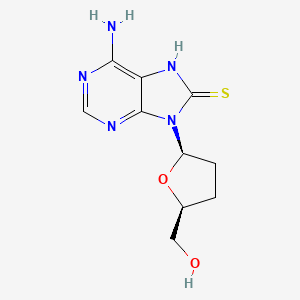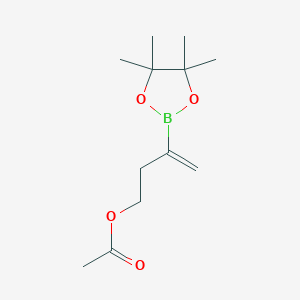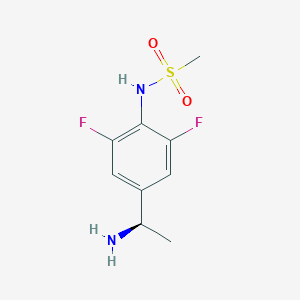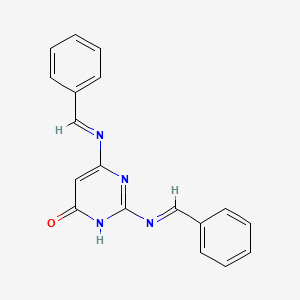
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine core with benzylideneamino substituents at the 2 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one typically involves the condensation of benzaldehyde with 2,6-diaminopyrimidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
2,4,6-Tris(benzylideneamino)pyrimidine: Similar structure but with an additional benzylideneamino group at the 4 position.
2,6-Diaminopyrimidin-4-one: The precursor compound used in the synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one.
Benzylideneaminopyrimidine derivatives: Various derivatives with different substituents on the benzylideneamino groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
2,4-bis[(E)-benzylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H14N4O/c23-17-11-16(19-12-14-7-3-1-4-8-14)21-18(22-17)20-13-15-9-5-2-6-10-15/h1-13H,(H,21,22,23)/b19-12+,20-13+ |
InChIキー |
HWQCRYLPLXEDLY-KVOOEGMKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



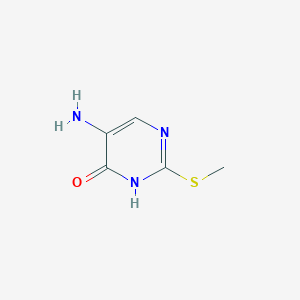
![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
